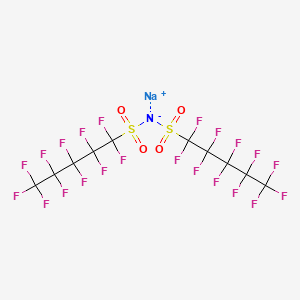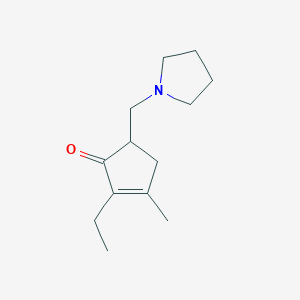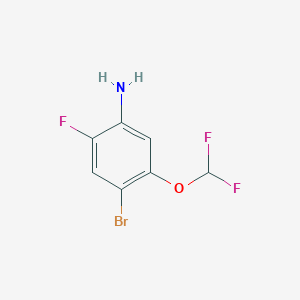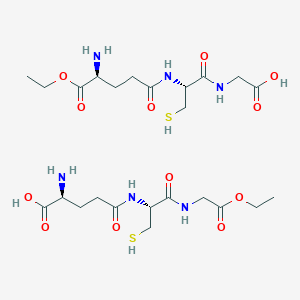![molecular formula C9H17BrN2OS B12853534 2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)
2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide is an organic compound that features a bromine atom, a thiomorpholine ring, and a propanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopropanoyl chloride and thiomorpholine.
Reaction Setup: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. A round-bottom flask equipped with a condenser is commonly used.
Reaction Conditions: The reaction between 2-bromopropanoyl chloride and thiomorpholine is typically conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to ensure consistent quality and yield. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane can be used at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) at low temperatures is commonly employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Biological Studies: The compound can be used to study the effects of thiomorpholine-containing compounds on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It can be utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The bromine atom and thiomorpholine ring can play crucial roles in binding to the target site and modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-5-methoxybenzamide:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound contains an indole ring and is used in different contexts, such as non-steroidal anti-inflammatory drugs.
Uniqueness
2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide is unique due to its combination of a bromine atom and a thiomorpholine ring, which imparts distinct reactivity and potential biological activity. Its structural features make it a versatile intermediate for the synthesis of various derivatives with tailored properties.
Propriétés
Formule moléculaire |
C9H17BrN2OS |
|---|---|
Poids moléculaire |
281.22 g/mol |
Nom IUPAC |
2-bromo-N-(2-thiomorpholin-4-ylethyl)propanamide |
InChI |
InChI=1S/C9H17BrN2OS/c1-8(10)9(13)11-2-3-12-4-6-14-7-5-12/h8H,2-7H2,1H3,(H,11,13) |
Clé InChI |
KAYSCSLHSNTYID-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCCN1CCSCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


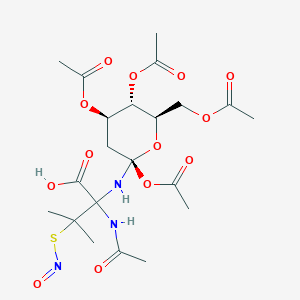
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)
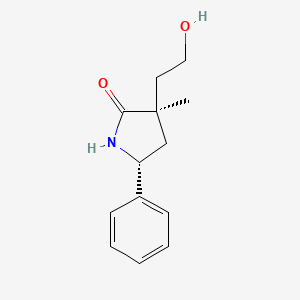

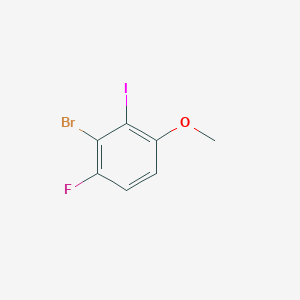

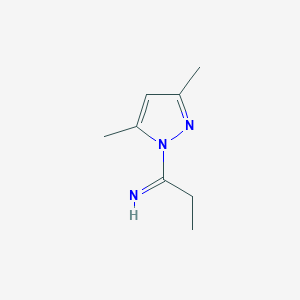
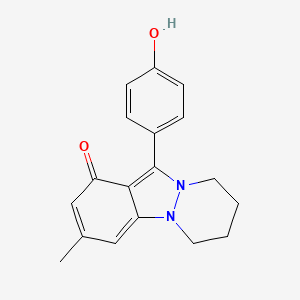
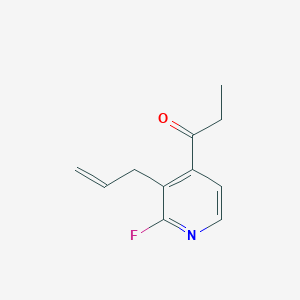
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
